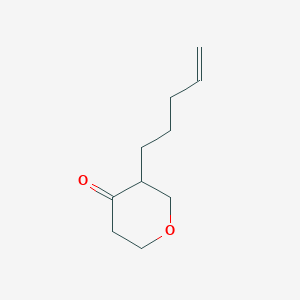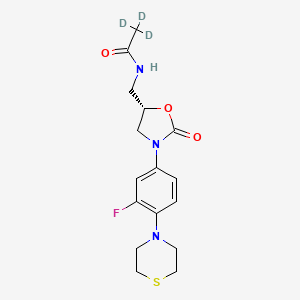
Sutezolid-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sutezolid-D3 is a deuterated analog of Sutezolid, an oxazolidinone antibiotic. Sutezolid is known for its potent activity against Mycobacterium tuberculosis, including drug-resistant strains. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic properties, making it a promising candidate for further research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sutezolid-D3 involves the construction of the oxazolidinone ring, which is a common core structure in oxazolidinone class molecules. One method involves the proline-catalyzed stereoselective α-aminoxylation of aldehydes, followed by intramolecular cyclization to form the oxazolidinone ring . Another approach utilizes commodity chemicals like diethanolamine as a nucleophilic aromatic substitution partner, avoiding the use of expensive and hazardous reagents .
Industrial Production Methods
Industrial production of this compound focuses on optimizing the synthetic route to reduce costs and improve safety. This includes the development of scalable processes that avoid hazardous reagents and leverage existing commodity chemicals . The goal is to achieve high yields and purity while minimizing environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions
Sutezolid-D3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various intermediates that can be further processed to yield this compound. These intermediates often contain functional groups like hydroxyl, amino, and thiomorpholine, which are essential for the biological activity of the final compound .
Aplicaciones Científicas De Investigación
Sutezolid-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its interactions with bacterial ribosomes and its ability to inhibit protein synthesis.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mecanismo De Acción
Sutezolid-D3 exerts its effects by binding to the bacterial ribosome and inhibiting protein synthesis. This mechanism is similar to other oxazolidinones but involves unique interactions with the ribosomal peptidyl transferase center. The deuterium substitution enhances the compound’s stability and prolongs its activity in the body .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: The first oxazolidinone antibiotic, used to treat Gram-positive bacterial infections.
Tedizolid: A second-generation oxazolidinone with improved potency and safety profile.
Delpazolid: Another oxazolidinone with promising activity against drug-resistant tuberculosis.
Uniqueness of Sutezolid-D3
This compound stands out due to its enhanced metabolic stability and pharmacokinetic properties, attributed to the deuterium substitution. This makes it a more effective and longer-lasting treatment option compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C16H20FN3O3S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 |
Clave InChI |
FNDDDNOJWPQCBZ-FUPFOCIHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F |
SMILES canónico |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


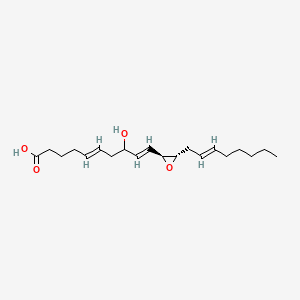
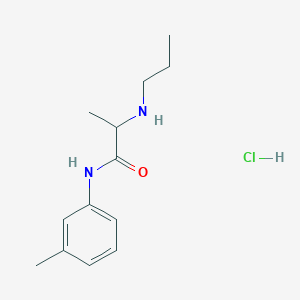
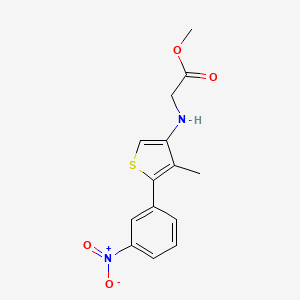
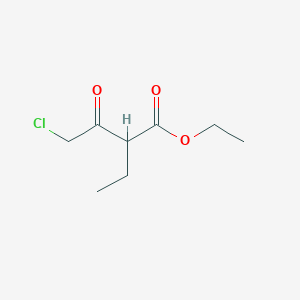
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
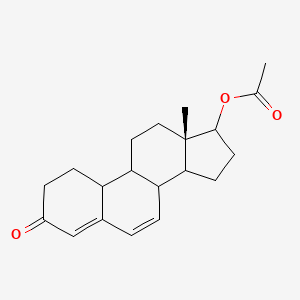
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)

![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
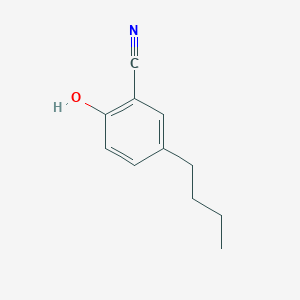
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

